molecular formula C8H8BrNO3 B8196299 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B8196299
M. Wt: 246.06 g/mol
InChI Key: XXXYSFCGCBLEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249161B2

Procedure details

To a solution of ethyl 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropane-carboxylate (11.8 g, 43.0 mmol) in THF (60 mL) was added aqueous NaOH (86 mL, 86 mmol, 1 M). The dark brown bi-phasic reaction mixture was vigorously stirred and heated to 45° C. until consumption of SM (3-4 h) was detected by LC-MS and TLC analysis. After 4 h, the homogeneous mixture was cooled to room temperature and diluted with hexanes. The organic phase was separated and the aqueous phase (pH˜14) was acidified with aqueous 1 N HCl (pH 1) (˜100 mL). The product crystallizes upon acidification of the aqueous layer. After vigorously stirring for 30 min, the solids were filtered, washed with cold (0° C.) water (3×50 mL), and dried to give white crystals. The product 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropanecarboxylic acid (10.0 g, 40.6 mmol, 94% yield) was isolated as white crystals. LC/MS m/z 246 [M+H]+.
Name
ethyl 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropane-carboxylate
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:15])=[N:4][O:5][C:6]=1[C:7]1([C:10]([O:12]CC)=[O:11])[CH2:9][CH2:8]1.[OH-].[Na+]>C1COCC1>[Br:1][C:2]1[C:3]([CH3:15])=[N:4][O:5][C:6]=1[C:7]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8]1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(4-bromo-3-methylisoxazol-5-yl)cyclopropane-carboxylate
Quantity
11.8 g
Type
reactant
Smiles
BrC=1C(=NOC1C1(CC1)C(=O)OCC)C
Name
Quantity
86 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The dark brown bi-phasic reaction mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the homogeneous mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
The product crystallizes upon acidification of the aqueous layer
STIRRING
Type
STIRRING
Details
After vigorously stirring for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with cold (0° C.) water (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give white crystals

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(=NOC1C1(CC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.6 mmol
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.